molecular formula C9H22NS+ B14437397 2-(Butylsulfanyl)-N,N,N-trimethylethan-1-aminium CAS No. 74661-30-6

2-(Butylsulfanyl)-N,N,N-trimethylethan-1-aminium

Cat. No.: B14437397
CAS No.: 74661-30-6
M. Wt: 176.35 g/mol
InChI Key: DUUGFWHKWPSHFC-UHFFFAOYSA-N
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Description

2-(Butylsulfanyl)-N,N,N-trimethylethan-1-aminium is a quaternary ammonium compound characterized by the presence of a butylsulfanyl group attached to the ethan-1-aminium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylsulfanyl)-N,N,N-trimethylethan-1-aminium typically involves the reaction of a suitable precursor with butylsulfanyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Butylsulfanyl)-N,N,N-trimethylethan-1-aminium undergoes various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the butylsulfanyl group.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or thiolates can be employed under mild conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Regeneration of the butylsulfanyl group.

    Substitution: Formation of substituted ammonium compounds.

Scientific Research Applications

2-(Butylsulfanyl)-N,N,N-trimethylethan-1-aminium has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Butylsulfanyl)-N,N,N-trimethylethan-1-aminium involves its interaction with specific molecular targets. The butylsulfanyl group can modulate the activity of enzymes and signaling pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Butylsulfanyl)benzoimidazol-1-yl-acetic acid: A benzimidazole derivative with similar structural features.

    tert-Butylsulfanylphthalonitriles: Compounds with tert-butylsulfanyl groups attached to phthalonitrile cores.

Uniqueness

2-(Butylsulfanyl)-N,N,N-trimethylethan-1-aminium is unique due to its quaternary ammonium structure combined with a butylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

74661-30-6

Molecular Formula

C9H22NS+

Molecular Weight

176.35 g/mol

IUPAC Name

2-butylsulfanylethyl(trimethyl)azanium

InChI

InChI=1S/C9H22NS/c1-5-6-8-11-9-7-10(2,3)4/h5-9H2,1-4H3/q+1

InChI Key

DUUGFWHKWPSHFC-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC[N+](C)(C)C

Origin of Product

United States

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